molecular formula C21H27ClN6O B11244905 N-(4-Chlorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide

N-(4-Chlorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide

Cat. No.: B11244905
M. Wt: 414.9 g/mol
InChI Key: ZGPOABDUBXTCMZ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the pyrimidine and piperidine moieties. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide analogs: Compounds with similar structures but different substituents.

    Other piperazine derivatives: Compounds with the piperazine core but different functional groups.

Uniqueness

This compound may exhibit unique properties due to its specific combination of functional groups and molecular structure. These unique properties could include specific binding affinities, selectivity for certain targets, or distinct pharmacokinetic profiles.

Properties

Molecular Formula

C21H27ClN6O

Molecular Weight

414.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C21H27ClN6O/c1-16-15-19(26-9-3-2-4-10-26)25-20(23-16)27-11-13-28(14-12-27)21(29)24-18-7-5-17(22)6-8-18/h5-8,15H,2-4,9-14H2,1H3,(H,24,29)

InChI Key

ZGPOABDUBXTCMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)N4CCCCC4

Origin of Product

United States

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